Nerispirdine

Overview

Description

Nerispirdine is a small molecule compound known for its role as an acetylcholine release enhancer and a potassium/sodium use-dependent channel blocker. It has been investigated for its potential therapeutic applications, particularly in the treatment of multiple sclerosis and other neurological disorders .

Preparation Methods

The synthetic routes for Nerispirdine involve several steps, including the preparation of intermediates and the final coupling reactions. One common method involves the reaction of 3-fluoro-4-pyridine with 3-methylindole to form the desired product. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction .

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Nerispirdine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at the indole or pyridine moieties, often using halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the behavior of indole derivatives and their interactions with other molecules.

Biology: Nerispirdine’s ability to enhance acetylcholine release makes it a valuable tool for studying neurotransmission and synaptic function.

Medicine: Clinical trials have explored its use in treating multiple sclerosis, neuritis, and optic nerve disorders. .

Mechanism of Action

Nerispirdine exerts its effects by inhibiting axonal potassium channels and enhancing acetylcholine release. This mechanism involves blocking the potassium and sodium channels in a use-dependent manner, which helps improve neuronal conduction and reduce symptoms of neurological disorders. The molecular targets include voltage-dependent sodium channels and potassium channels, which are crucial for maintaining neuronal excitability and signal transmission .

Comparison with Similar Compounds

Nerispirdine belongs to the class of organic compounds known as 3-methylindoles. Similar compounds include:

4-Aminopyridine: Another potassium channel blocker used in the treatment of multiple sclerosis, but with a higher risk of proconvulsant activity.

Fampridine: A derivative of 4-aminopyridine, also used to improve walking in patients with multiple sclerosis.

Tetraethylammonium: A potassium channel blocker with broader applications in neurophysiological research.

This compound is unique in its dual action as both an acetylcholine release enhancer and a potassium/sodium channel blocker, which contributes to its potential therapeutic benefits with a lower risk of adverse effects compared to similar compounds .

Biological Activity

Nerispirdine, a compound belonging to the class of piperidinyl thiosemicarbazones, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine core and thiosemicarbazone functional group. The molecular structure influences its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Recent studies have explored the impact of deuteration on these properties, indicating that substituting hydrogen with deuterium can enhance metabolic stability and alter clearance rates .

Mechanisms of Biological Activity

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial and antifungal properties. It has been shown to inhibit the growth of several bacterial strains with minimum inhibitory concentration (MIC) values in the low µg/mL range .

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells through multiple pathways. For instance, it has been observed to activate intrinsic apoptotic pathways in neuroblastoma and colon cancer cell lines by modulating key proteins involved in apoptosis, such as Bcl-2 and Bax .

- Neuroprotective Effects : The compound has shown promise in neuroprotection against oxidative stress. In vitro studies using human neuroblastoma cells (SH-SY5Y) revealed that this compound mitigated cell damage induced by hydrogen peroxide, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

1. Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various pathogens. The results indicated that it exhibited potent activity against Gram-positive bacteria with MIC values ranging from 0.06 to 0.25 µg/mL. However, it showed limited efficacy against Gram-negative bacteria and fungi .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.06 |

| Escherichia coli | >100 |

| Candida albicans | >100 |

2. Anticancer Activity

In a controlled study, this compound was tested on neuroblastoma cells where it induced apoptosis through the activation of caspases-3 and -9. The study highlighted its potential as an anticancer agent due to its ability to inhibit cell proliferation and promote programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| Neuroblastoma | 5.5 |

| Colon Cancer | 4.2 |

3. Neuroprotective Studies

In another investigation focusing on oxidative stress mitigation, this compound was applied to SH-SY5Y cells subjected to oxidative damage. The results showed significant protection against cell death at concentrations as low as 1 µM.

Properties

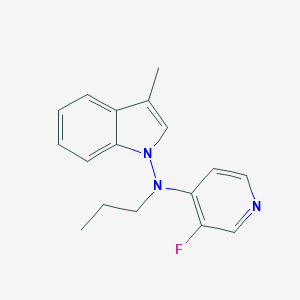

IUPAC Name |

N-(3-fluoropyridin-4-yl)-3-methyl-N-propylindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3/c1-3-10-20(17-8-9-19-11-15(17)18)21-12-13(2)14-6-4-5-7-16(14)21/h4-9,11-12H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDHTARYCBHHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=C(C=NC=C1)F)N2C=C(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

119229-64-0 (mono-HCl) | |

| Record name | Nerispirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20152353 | |

| Record name | Nerispirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119229-65-1 | |

| Record name | Nerispirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nerispirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nerispirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NERISPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7M7YWO6CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.